

The Discovery and Development of GSK2556286: A Novel Antitubercular Agent

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2556286 is a novel, first-in-class antitubercular drug candidate identified through a high-throughput screening of compounds that inhibit the intracellular growth of Mycobacterium tuberculosis (M. tuberculosis) within human macrophages.[1][2][3] This compound exhibits a unique mode of action, potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, and a promising safety profile, positioning it as a potential component of future tuberculosis (TB) treatment regimens.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **GSK2556286**.

Discovery

GSK2556286 was identified from a phenotypic screening campaign focused on discovering compounds with activity against M. tuberculosis residing within human THP-1 macrophage-like cells.[2][5] This intramacrophage screening approach was designed to identify compounds that are effective in the host cell environment, a critical niche for M. tuberculosis during infection.[1] [2] Unlike traditional screens against axenically grown bacteria, this strategy prioritizes compounds with the ability to penetrate host cells and exert their effects on intracellular pathogens.



Mechanism of Action

The primary mechanism of action of **GSK2556286** involves the modulation of cholesterol metabolism in M. tuberculosis, a crucial pathway for the pathogen's survival and persistence within the host.[1][5][6]

Targeting Cholesterol Catabolism

GSK2556286's activity is notably dependent on the presence of cholesterol as a carbon source for the bacteria.[1][2] It shows potent inhibitory activity against extracellular M. tuberculosis in culture media containing cholesterol, while its activity is significantly reduced in standard glucose-based media.[7] This cholesterol-dependent activity highlights its novel mechanism, which is distinct from currently used anti-TB drugs.[1][2]

Activation of Adenylyl Cyclase Rv1625c

Subsequent mechanistic studies revealed that **GSK2556286** acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c (also known as Cya), in M. tuberculosis.[5][6][8] By activating Rv1625c, **GSK2556286** triggers a significant increase in the intracellular levels of cyclic AMP (cAMP), a key second messenger.[6][7] This elevation in cAMP levels disrupts the normal regulation of cholesterol and propionate utilization, leading to the inhibition of bacterial growth.[1][2][6] Spontaneous resistant mutants to **GSK2556286** frequently harbor mutations in the rv1625c gene, further confirming it as the primary target.[2][6]

Preclinical Development In Vitro Activity

GSK2556286 demonstrates potent in vitro activity against M. tuberculosis within infected macrophages and in the presence of cholesterol.



Parameter	Cell Line/Strain	Condition	Value	Reference
IC50	M. tuberculosis in THP-1 cells	Intracellular	0.07 μΜ	[1][2][4][7]
IC50	M. tuberculosis H37Rv	Axenic, with cholesterol	2.12 μΜ	[7]
IC50	M. tuberculosis Erdman	Axenic, with cholesterol	0.71 μΜ	[7]
IC50	M. tuberculosis H37Rv	Axenic, with glucose	>125 μM	[7]
IC50	M. tuberculosis Erdman	Axenic, with glucose	>50 μM	[7]
MIC90	45 clinical isolates	with cholesterol	Not specified	[1][9]

In Vivo Efficacy

Preclinical studies in various mouse models of TB have demonstrated the in vivo efficacy of **GSK2556286**, both as a monotherapy and in combination with other antitubercular agents.



Animal Model	Infection Type	Dosage	Outcome	Reference
BALB/c mice	Chronic TB	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect; maximal effect at ~10 mg/kg	[7]
C3HeB/FeJ mice	Chronic TB	10-200 mg/kg, p.o., 5 days/week for 4 weeks	Significant bactericidal effect	[7]
BALB/c mice	Subacute infection	50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid	Increased efficacy of the combination	[1][7]

Safety Pharmacology and Toxicology

GSK2556286 has undergone a battery of in vitro and in vivo safety pharmacology and genotoxicity studies.[1] Repeat-dose oral toxicity studies of up to 4 weeks were conducted in rats and cynomolgus monkeys.[1] These studies indicated an adequate safety profile, supporting its progression to clinical trials.[1][10]

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, first-in-human study (NCT04472897) was initiated in November 2020 to evaluate the safety, tolerability, and pharmacokinetics of single and repeat ascending oral doses of **GSK2556286** in healthy adult participants.[4][11][12] The study also included a food effect cohort.[12] The trial was designed in two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[12] However, the study was terminated in May 2025 based on pre-defined stopping criteria after enrolling 92 out of the planned 96 participants.[12]

Experimental Protocols Intramacrophage Activity Assay



The intracellular activity of **GSK2556286** was determined using M. tuberculosis-infected THP-1 human monocytic cells.

- Cell Culture and Differentiation: THP-1 cells were cultured and differentiated into macrophage-like cells.
- Infection: Differentiated THP-1 cells were infected with M. tuberculosis.
- Compound Treatment: Infected cells were treated with serial dilutions of GSK2556286.
- Quantification of Bacterial Growth: After a defined incubation period, the intracellular bacterial load was quantified, typically by measuring luminescence or fluorescence from a reporter strain or by colony-forming unit (CFU) counting.
- IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay in Axenic Culture

The MIC of **GSK2556286** against extracellular M. tuberculosis was determined in media containing either cholesterol or glucose as the primary carbon source.

- Bacterial Culture:M. tuberculosis strains were grown to mid-log phase.
- Assay Setup: A 96-well microplate format was used, containing culture medium with either cholesterol or glucose and serial dilutions of GSK2556286.
- Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.
- Incubation: Plates were incubated at 37°C.
- Growth Measurement: Bacterial growth was assessed after a defined period (e.g., 7-14 days) using a growth indicator dye like resazurin or by measuring optical density.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.[1]



cAMP Measurement Assay

The effect of **GSK2556286** on intracellular cAMP levels in M. tuberculosis was quantified.

- Bacterial Culture and Treatment:M. tuberculosis was grown in a suitable medium and then treated with GSK2556286 at a specific concentration (e.g., 5 μM) for a defined period (e.g., 24 hours).[7]
- Cell Lysis: Bacterial cells were harvested and lysed to release intracellular components.
- cAMP Quantification: The concentration of cAMP in the cell lysates was measured using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).[6]
- Data Analysis: The measured cAMP levels in treated cells were compared to those in untreated control cells.

Visualizations Signaling Pathway of GSK2556286

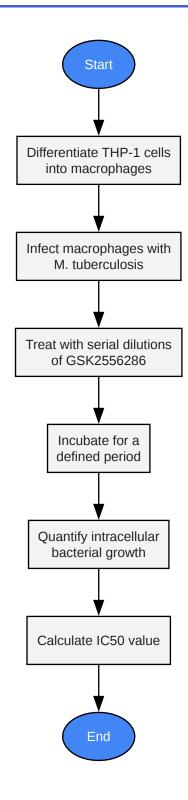


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Caption: Mechanism of action of **GSK2556286** in M. tuberculosis.

Experimental Workflow for Intramacrophage Activity Assay





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Caption: Workflow for determining the intramacrophage activity of GSK2556286.



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